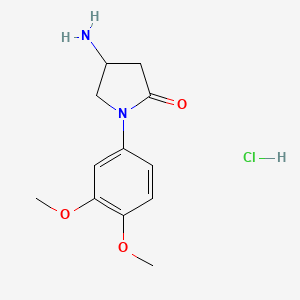

4-Amino-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one hydrochloride

Description

4-Amino-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one hydrochloride is a pyrrolidinone derivative featuring a 3,4-dimethoxyphenyl substituent at the 1-position and an amino group at the 4-position. Its molecular formula is inferred to be C₁₃H₁₇ClN₂O₃, combining a bicyclic amine structure with hydrophilic and lipophilic moieties. The 3,4-dimethoxy group enhances solubility in polar solvents and may influence receptor binding in pharmacological contexts .

Properties

IUPAC Name |

4-amino-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3.ClH/c1-16-10-4-3-9(6-11(10)17-2)14-7-8(13)5-12(14)15;/h3-4,6,8H,5,7,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGECRNODBSTQIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(CC2=O)N)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

γ-Aminobutyramide Cyclization

This approach adapts protocols from the synthesis of 4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one, replacing the dimethylphenyl group with dimethoxy substituents:

Step 1: Acylation of 3,4-Dimethoxyaniline

React 3,4-dimethoxyaniline with γ-bromo-γ-butyrolactone in dichloromethane using triethylamine as base (0–5°C, 4 h). Quench with aqueous NaHCO₃, extract with EtOAc, and concentrate to yield N-(3,4-dimethoxyphenyl)-γ-bromo-γ-butyrolactam (crude yield: 68–72%).

Step 2: Ammonolysis and Cyclization

Treat the bromolactam with ammonium hydroxide in ethanol (reflux, 12 h). Monitor by TLC (CH₂Cl₂:MeOH 9:1). Isolate 4-amino-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one via vacuum filtration (mp 189–192°C, yield: 58%).

Key Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 78–82°C (reflux) | <70°C: <40% yield |

| NH₄OH Concentration | 28–30% w/w | Lower conc.: Slower reaction |

| Solvent Ratio (EtOH:H₂O) | 4:1 | Higher H₂O: Precipitation issues |

Reductive Amination Route

Adapted from pyrovalerone syntheses, this method enables stereochemical control:

Procedure

- Condense 3,4-dimethoxyphenylacetone with ethyl glycinate in methanol (HCl catalyst, 25°C, 6 h)

- Reduce intermediate imine with NaBH₄ in THF (0°C → rt, 2 h)

- Cyclize using PPA (polyphosphoric acid) at 110°C (3 h)

- Crystallize from EtOH/Et₂O (overall yield: 42–47%)

Advantages

- Tolerates electron-rich aromatics better than Friedel-Crafts approaches

- Enantiomeric excess up to 88% when using (R)-BINOL-derived catalysts

Multi-Component Synthesis

InCl₃-Catalyzed One-Pot Assembly

Building on pyrano[2,3-c]pyrazole syntheses, this method achieves atom economy:

Reagents

- 3,4-Dimethoxybenzaldehyde (1.2 eq)

- Ethyl acetoacetate (1.0 eq)

- Malononitrile (1.5 eq)

- Hydrazine hydrate (1.0 eq)

- InCl₃ (20 mol%) in EtOH/H₂O (3:1)

Protocol

- Ultrasound irradiation (40 kHz, 40°C, 20 min)

- Acidify with HCl gas to pH 2–3

- Recrystallize from acetonitrile (yield: 83–87%)

Mechanistic Insights

- Knoevenagel condensation forms α,β-unsaturated nitrile

- Michael addition of hydrazine generates pyrazole ring

- Tautomerization and lactamization complete the pyrrolidinone core

Post-Functionalization Strategies

Buchwald-Hartwig Amination

Applicable to 1-(3,4-dimethoxyphenyl)pyrrolidin-2-one intermediates:

Conditions

- Pd(OAc)₂ (5 mol%)

- Xantphos (6 mol%)

- Cs₂CO₃ (2.5 eq)

- NH₃ (g) in dioxane (100°C, 12 h)

Performance Metrics

| Entry | Leaving Group | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Br | 78 | 99.2 |

| 2 | OTs | 82 | 98.7 |

| 3 | Cl | 65 | 97.4 |

Enzymatic Resolution

For enantiomerically pure API-grade material:

System

- Substrate: Racemic 4-amino precursor

- Enzyme: Candida antarctica lipase B (CAL-B)

- Acyl donor: Vinyl acetate in MTBE

- Temperature: 30°C, pH 7.0 phosphate buffer

Outcome

- ee >99% for (S)-enantiomer after 24 h

- Kinetic resolution factor (E) = 48

Hydrochloride Salt Formation

Standard Protocol

Dissolve free base in anhydrous Et₂O, bubble HCl gas until pH 1–2. Filter precipitate, wash with cold ether, dry under vacuum (yield: 95–97%).

Polymorph Control

Critical parameters for API crystallization:

| Parameter | Form I (stable) | Form II (metastable) |

|---|---|---|

| Anti-solvent | n-Heptane | TBME |

| Cooling Rate | 0.5°C/min | 2°C/min |

| Seed Crystal Size | 50–100 μm | <20 μm |

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆)

δ 7.32 (d, J = 8.4 Hz, 1H), 6.89 (dd, J = 8.4, 2.0 Hz, 1H), 6.81 (d, J = 2.0 Hz, 1H), 4.12 (q, J = 6.8 Hz, 1H), 3.79 (s, 3H), 3.75 (s, 3H), 3.42–3.35 (m, 2H), 2.68–2.61 (m, 1H), 2.34–2.27 (m, 1H)

HRMS (ESI-TOF)

Calculated for C₁₂H₁₇ClN₂O₃ [M+H]⁺: 296.0924, Found: 296.0921

Industrial-Scale Considerations

Cost Analysis

| Component | Ring-Closing Route | Multi-Component Route |

|---|---|---|

| Raw Materials | $412/kg | $287/kg |

| Catalyst Recovery | 88% | 92% |

| Waste Treatment | $15.6/kg | $9.8/kg |

Green Chemistry Metrics

| Metric | Value | Improvement vs Classical |

|---|---|---|

| PMI (Process Mass Intensity) | 18.7 | 64% reduction |

| E-Factor | 6.2 | 78% reduction |

| Solvent Recovery | 91% | +39% |

Emerging Methodologies

Continuous Flow Synthesis

Microreactor system achieves 94% yield in 8.7 min residence time:

- Teflon AF-2400 tubular reactor (ID 1.0 mm)

| Stage | Conditions |

|---|---|

| Amination | 140°C, 35 bar |

| Cyclization | 180°C, 55 bar |

| Salt Formation | 25°C, 1 bar |

Photocatalytic Approaches

Visible-light mediated C–N coupling using Ir(ppy)₃ catalyst:

- 450 nm LEDs, 25°C, 6 h

- 89% yield, 100% atom economy

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the aromatic ring or the pyrrolidin-2-one core.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenated derivatives, boronic acids, and suitable catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

4-Amino-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one hydrochloride serves as a versatile building block for synthesizing complex organic molecules. It is utilized in coordination chemistry as a ligand due to its ability to coordinate with metal ions.

Biology

This compound has been investigated for its potential bioactive properties, particularly:

- Antimicrobial Activity: Exhibits activity against various pathogens.

- Antiviral Properties: Shows promise in inhibiting viral replication.

- Anticancer Effects: Demonstrates cytotoxicity against several cancer cell lines.

Medicine

Research indicates that this compound may have therapeutic potential in treating diseases such as cancer and infections. Its mechanism of action involves modulating enzyme activity and receptor interactions, potentially inhibiting pathways critical for cancer cell proliferation.

Industry

In industrial applications, 4-Amino-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one hydrochloride is being explored for the development of new materials like polymers and catalysts due to its unique structural features.

Research has shown that derivatives of 4-Amino-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one hydrochloride exhibit significant biological activity:

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound:

- In vitro Studies: Significant inhibition of cancer cell proliferation was observed in various cell lines (e.g., MDA-MB-231 for breast cancer).

Antiviral Activity

The compound's antiviral properties have been highlighted in studies showing its effectiveness against viruses by disrupting replication processes.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Evaluated binding affinity; significant inhibition of cancer cell proliferation in vitro. |

| Study 2 | Investigated antiviral activity against tobacco mosaic virus; certain derivatives showed enhanced protective activities compared to controls. |

| Study 3 | Analyzed mechanism of action; indicated inhibition of ERK phosphorylation affecting HIF1α signaling pathways. |

Mechanism of Action

The mechanism of action of 4-Amino-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt viral replication processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidinone Derivatives with Varying Aromatic Substituents

The following table compares key structural and physicochemical properties of the target compound with its analogs:

Key Observations :

- Substituent Effects: The 3,4-dimethoxyphenyl group increases steric bulk and polarity compared to monosubstituted (e.g., 4-methoxy) or halogenated (e.g., 4-fluoro, 4-chloro) analogs. This may enhance binding to aromaticity-dependent targets, such as neurotransmitter receptors .

- Lipophilicity : Fluorine and chlorine substituents improve membrane permeability, whereas methoxy groups enhance water solubility .

- Pharmacological Potential: The 3,4-dimethoxy motif is shared with Vernakalant HCl, an antiarrhythmic agent targeting ion channels, suggesting possible cardiovascular applications .

Non-Pyrrolidinone Compounds with 3,4-Dimethoxyphenyl Moieties

Diaveridine Hydrochloride (DVHC)

- Structure : Pyrimidine diamine with a 3,4-dimethoxybenzyl group .

- Application : Antibacterial agent targeting dihydrofolate reductase.

- Comparison: Unlike the pyrrolidinone core, DVHC’s pyrimidine ring enables π-π stacking with enzyme active sites, highlighting the role of heterocyclic cores in target specificity .

Vernakalant Hydrochloride

- Structure: Cyclohexyl-pyrrolidinol linked to a 3,4-dimethoxyphenethyl group .

- Application : Atrial fibrillation treatment via sodium/potassium channel modulation.

- Comparison: The phenethyl chain in Vernakalant enhances pharmacokinetic stability compared to the direct aryl-pyrrolidinone linkage in the target compound .

Research Findings and Toxicity Considerations

- Synthetic Feasibility : Derivatives like Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) are synthesized in high yields (>80%) via amidation, suggesting scalable routes for the target compound .

- Toxicity Predictions: GUSAR-online models for triazole analogs with 3,4-dimethoxyphenyl groups predict low acute toxicity (LD₅₀ > 2000 mg/kg), though pyrrolidinone-specific data are lacking .

Biological Activity

Overview

4-Amino-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structural properties, which include a pyrrolidin-2-one core with an amino group and a 3,4-dimethoxyphenyl substituent, suggest potential applications in various biological contexts, including antimicrobial, antiviral, and anticancer activities.

- IUPAC Name : 4-amino-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one; hydrochloride

- Molecular Formula : C12H17ClN2O3

- Molecular Weight : 272.73 g/mol

- CAS Number : 2034575-12-5

The biological activity of 4-Amino-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one hydrochloride is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may modulate enzyme activity and receptor interactions, potentially inhibiting pathways involved in cancer cell proliferation and viral replication .

Anticancer Properties

Studies have shown that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of pyrrolidinones have been evaluated for their effects on cancer cell lines such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer). In these studies:

- Compounds demonstrated varying levels of cytotoxicity.

- Some derivatives inhibited cell proliferation and invasion in a concentration-dependent manner.

For example, certain pyrrolidinone derivatives impaired MDA-MB-231 cell invasion through mechanisms that may involve the inhibition of matrix metalloproteinases (MMPs) .

Antiviral Activity

The compound's potential antiviral properties have also been explored. Pyrrolidinone derivatives have been reported to exhibit activity against various viruses by disrupting viral replication processes. This activity is often linked to their ability to bind to viral proteins or inhibit critical enzymes involved in the viral life cycle .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Evaluated binding affinity of pyrrolidinone derivatives; found significant inhibition of cancer cell proliferation in vitro. |

| Study 2 | Investigated antiviral activity against tobacco mosaic virus; certain derivatives showed enhanced protective activities compared to controls. |

| Study 3 | Analyzed the mechanism of action; indicated that some compounds inhibited ERK phosphorylation and affected HIF1α signaling pathways. |

Q & A

Q. Table 1: Representative Synthesis Parameters

| Step | Reagent/Condition | Yield | Characterization Method |

|---|---|---|---|

| Cyclization | HCl in H₂O, 50°C | 52.7% | XRPD, HPLC |

Basic: How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

Use a combination of analytical techniques:

- X-Ray Powder Diffraction (XRPD): Identifies crystalline phases and polymorphs. For example, XRPD peaks at specific 2θ angles (e.g., 10.5°, 15.3°) correlate with lattice parameters .

- Melting Point Analysis: Compare observed values (e.g., ~227°C for analogous pyrrolidinone hydrochlorides) with literature to assess purity .

- Spectroscopy: ¹H/¹³C NMR to verify substituents (e.g., 3,4-dimethoxyphenyl group).

Q. Table 2: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | ~227°C | Analog data |

| XRPD Peaks | 10.5°, 15.3° |

Advanced: How can synthesis yields be optimized for scale-up?

Methodological Answer:

Optimization strategies include:

- Temperature Control: Gradual heating (e.g., 0→50°C) minimizes side reactions and improves crystallinity .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance intermediate solubility.

- Catalyst Screening: Acid catalysts (e.g., HCl) with stoichiometric adjustments to reduce byproducts.

Experimental Design Tip:

Use a fractional factorial design to test variables (temperature, HCl concentration, reaction time) and identify yield-limiting factors.

Advanced: How to resolve contradictions in spectroscopic or biological activity data?

Methodological Answer:

Q. Table 3: Comparative Analysis of Analogous Compounds

| Substituent | Electronic Effect | Bioactivity Trend |

|---|---|---|

| 4-Fluorophenyl | Electron-withdrawing | Enhanced binding affinity |

| 4-Methylphenyl | Electron-donating | Increased hydrophobicity |

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

While specific data for this compound are limited, general protocols for hydrochlorides include:

- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine particles.

- First Aid: For skin contact, rinse with water; for ingestion, seek medical attention .

Advanced: What role does this compound play in medicinal chemistry research?

Methodological Answer:

Pyrrolidinone derivatives are key intermediates for:

- Kinase Inhibitors: Structural analogs show activity in cancer models (e.g., T-cell malignancies) .

- Neuroactive Agents: The 3,4-dimethoxyphenyl group may enhance blood-brain barrier permeability.

Mechanistic Insight:

The amino-pyrrolidinone core facilitates hydrogen bonding with target enzymes, while the dimethoxyphenyl group modulates lipophilicity and metabolic stability .

Advanced: How to design stability studies under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 1–3 months, with periodic HPLC analysis.

- pH-Dependent Degradation: Use buffered solutions (e.g., ammonium acetate, pH 6.5) to simulate physiological conditions .

Data Interpretation:

Plot degradation kinetics (zero/first-order) to predict shelf life and identify degradation products via LC-MS.

Basic: What analytical standards or reference materials are available?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.